

An In-depth Technical Guide to (R)-2-Acetamido-2-cyclohexylacetic acid

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Compound of Interest

Compound Name: 2-Acetamido-2-cyclohexylacetic acid

Cat. No.: B019890

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(R)-2-Acetamido-2-cyclohexylacetic acid, a derivative of the non-proteinogenic amino acid cyclohexylglycine, presents a unique scaffold for potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an analysis of its potential, yet currently undocumented, biological significance.

Core Chemical Properties

(R)-2-Acetamido-2-cyclohexylacetic acid is a white crystalline solid at room temperature.[\[1\]](#) While comprehensive experimental data on its physicochemical properties are not readily available in public literature, some key characteristics have been reported by chemical suppliers.

Table 1: Physicochemical Properties of (R)-2-Acetamido-2-cyclohexylacetic acid

Property	Value	Source
CAS Number	14429-43-7	ChemBK[1]
Molecular Formula	C10H17NO3	ChemBK[1]
Molecular Weight	199.25 g/mol	ChemBK[1]
Density	1.134 g/cm ³	ChemBK[1]
Boiling Point	428.641 °C at 760 mmHg	ChemBK[1]
Flash Point	213.035 °C	ChemBK[1]
Storage Temperature	2-8 °C	ChemBK[1]

Note on Solubility, pKa, and LogP: Specific experimental values for the solubility, pKa, and LogP of (R)-2-Acetamido-2-cyclohexylacetic acid are not currently available in peer-reviewed literature. However, for the structurally related compound cyclohexaneacetic acid (CAS 5292-21-7), a pKa of approximately 4.51 and a LogP of 2.85 have been reported.[2] While these values can offer an estimation, they should not be directly attributed to (R)-2-Acetamido-2-cyclohexylacetic acid. The N-acetyl group will influence the polarity and acidity of the molecule.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for (R)-2-Acetamido-2-cyclohexylacetic acid are not widely published. Commercial suppliers may provide this information upon request for their specific batches. For the related structure, cyclohexaneacetic acid, ¹³C NMR data is publicly available.[3]

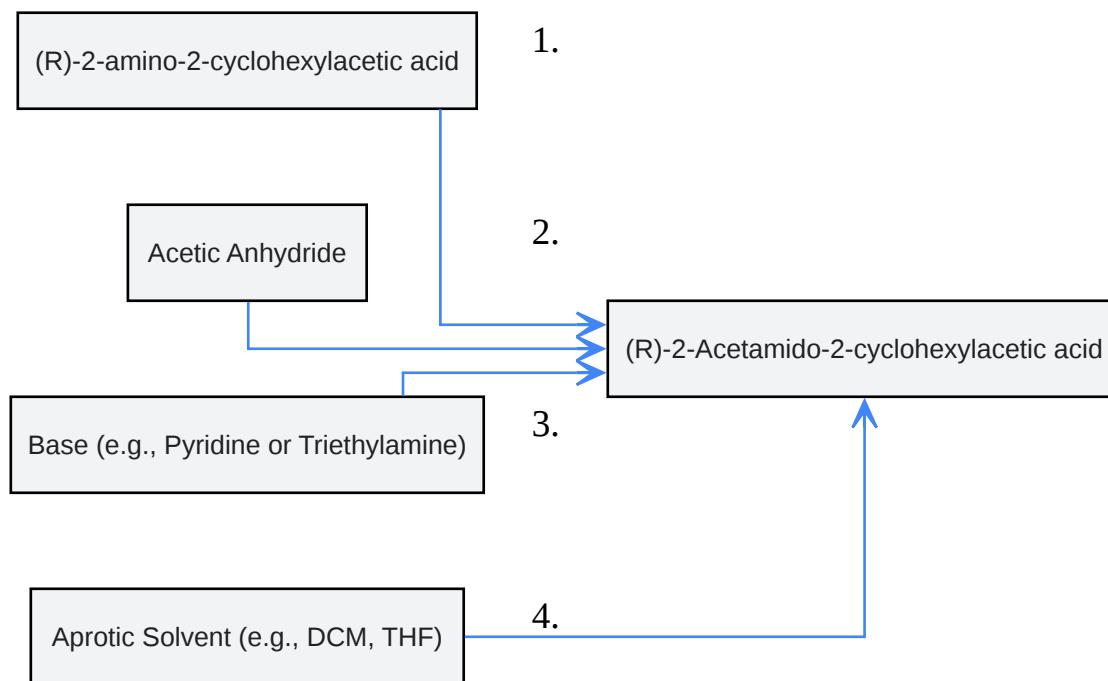
Experimental Protocols

Plausible Synthesis of (R)-2-Acetamido-2-cyclohexylacetic acid

While a specific, detailed experimental protocol for the synthesis of (R)-2-Acetamido-2-cyclohexylacetic acid is not available in the searched literature, a general and plausible

method would involve the N-acetylation of the parent amino acid, (R)-2-amino-2-cyclohexylacetic acid. This is a standard transformation in organic chemistry.

Reaction Scheme:



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Caption: Plausible synthetic route for **(R)-2-Acetamido-2-cyclohexylacetic acid**.

Detailed Methodology (Hypothetical):

- **Dissolution:** (R)-2-amino-2-cyclohexylacetic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Base:** A slight excess of a non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to neutralize the resulting acetic acid byproduct.
- **Acetylation:** Acetic anhydride (typically 1.1 to 1.5 molar equivalents) is added dropwise to the stirred solution at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed at room temperature.

- Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
- Work-up: Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and anhydride. The aqueous and organic layers are separated.
- Extraction and Purification: The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed under reduced pressure.
- Final Purification: The crude product is then purified by a suitable method, such as recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel, to yield the pure **(R)-2-Acetamido-2-cyclohexylacetic acid**.

Biological Activity and Signaling Pathways

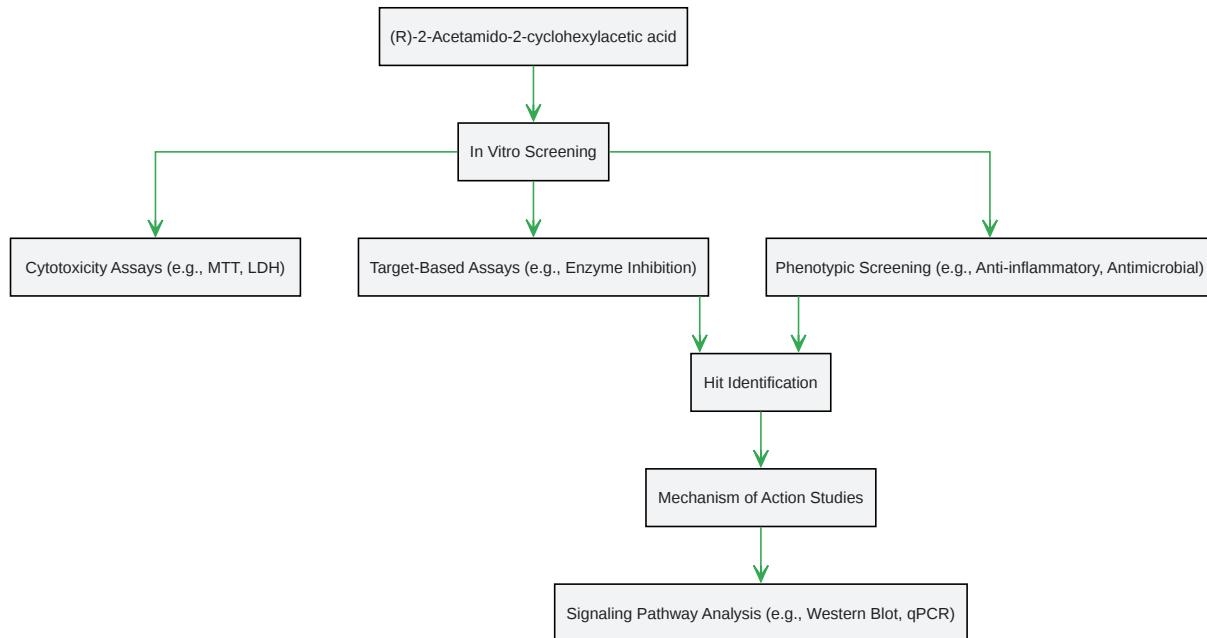
Currently, there is a notable absence of published data on the specific biological activities, mechanism of action, and associated signaling pathways for **(R)-2-Acetamido-2-cyclohexylacetic acid**.

However, the N-acetylated amino acid motif is present in various biologically active molecules. For instance, N-acetylcysteine (NAC) is a well-known antioxidant and mucolytic agent.^[4] It is important to emphasize that the biological activities of NAC cannot be directly extrapolated to **(R)-2-Acetamido-2-cyclohexylacetic acid** due to significant structural differences.

Research into the biological effects of derivatives of cyclohexaneacetic acid has suggested potential anti-inflammatory and antimicrobial properties.^[5] This indicates that the cyclohexane moiety can be a valuable component in the design of new therapeutic agents.

Given the lack of direct evidence, a hypothetical workflow for the initial biological evaluation of **(R)-2-Acetamido-2-cyclohexylacetic acid** is proposed below.

Workflow for Biological Evaluation:



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Caption: A proposed workflow for the initial biological screening of the target compound.

Conclusion and Future Directions

(R)-2-Acetamido-2-cyclohexylacetic acid is a compound with a well-defined chemical structure but limited publicly available data regarding its specific physicochemical properties, detailed synthesis, and biological activity. The information provided in this guide serves as a foundational resource for researchers interested in exploring this molecule. Future research should focus on obtaining comprehensive experimental data for its chemical properties, developing and optimizing a robust synthetic protocol, and undertaking systematic biological screening to elucidate its potential therapeutic applications. Given the biological relevance of

both the N-acetyl amino acid and cyclohexane moieties, this compound represents an intriguing starting point for further investigation in drug discovery and development.

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